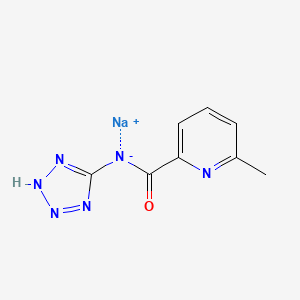
UNII-D7L2J8KXP4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UNII-D7L2J8KXP4 is a compound that features a tetrazole ring, a pyridine ring, and a carboxamide group. Tetrazoles are known for their unique chemical properties and are often used as bioisosteres for carboxylic acids in medicinal chemistry . The presence of the tetrazole ring imparts significant stability and resistance to metabolic degradation, making it a valuable component in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UNII-D7L2J8KXP4 typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as nickel(II) oxide nanoparticles . This method is advantageous due to its high yield, short reaction time, and the ability to reuse the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize waste and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
UNII-D7L2J8KXP4 can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the pyridine ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the tetrazole or pyridine rings .
Applications De Recherche Scientifique
UNII-D7L2J8KXP4 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of UNII-D7L2J8KXP4 involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific pathways, leading to the desired biological effects . The compound’s stability and resistance to metabolic degradation enhance its efficacy and duration of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazole derivatives: Compounds like 5-substituted tetrazoles and 1H-tetrazoles share similar structural features and chemical properties.
Pyridine derivatives: Compounds such as 2-aminopyridine and 2-chloropyridine have similar pyridine ring structures.
Uniqueness
UNII-D7L2J8KXP4 is unique due to its combination of a tetrazole ring and a pyridine ring, which imparts distinct chemical and biological properties. Its stability, resistance to metabolic degradation, and ability to mimic carboxylic acids make it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
83282-09-1 |
|---|---|
Formule moléculaire |
C8H7N6NaO |
Poids moléculaire |
226.17 g/mol |
Nom IUPAC |
sodium;6-methyl-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H8N6O.Na/c1-5-3-2-4-6(9-5)7(15)10-8-11-13-14-12-8;/h2-4H,1H3,(H2,9,10,11,12,13,14,15);/q;+1/p-1 |
Clé InChI |
RYUBOCZNGCDGOU-UHFFFAOYSA-M |
SMILES |
CC1=NC(=CC=C1)C(=O)[N-]C2=NNN=N2.[Na+] |
SMILES canonique |
CC1=NC(=CC=C1)C(=O)NC2=NN=N[N-]2.[Na+] |
Synonymes |
6-methyl-N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide 6-MTPC TA 5707 TA 5707F TA-5707 TA-5707F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















